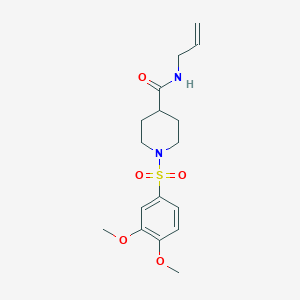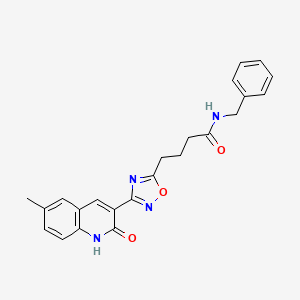![molecular formula C16H12ClNO4S2 B7713921 5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7713921.png)
5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid, also known as CTB-17, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, 5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, 5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid has been shown to have antimicrobial activity against various bacterial strains.
Mécanisme D'action
The mechanism of action of 5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid involves the inhibition of various enzymes and signaling pathways involved in cell growth, apoptosis, angiogenesis, and inflammation. 5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and cell growth. 5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, 5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid has been shown to inhibit the activity of matrix metalloproteinases, which are involved in angiogenesis and tumor invasion.
Biochemical and Physiological Effects:
5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid has been shown to have various biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells, reduction of oxidative stress and inflammation in neurodegenerative diseases, and antimicrobial activity against various bacterial strains. 5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid has also been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid for lab experiments is its low toxicity and high selectivity towards cancer cells, which allows for more accurate and reliable results in cancer research. However, one of the limitations of 5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid is its relatively complex synthesis method, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on 5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid, including further studies on its efficacy and safety in preclinical and clinical trials, optimization of its synthesis method to improve its availability for research purposes, and exploration of its potential applications in other fields, such as immunology and regenerative medicine.
In conclusion, 5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid is a promising chemical compound that has potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. Its mechanism of action involves the inhibition of various enzymes and signaling pathways involved in cell growth, apoptosis, angiogenesis, and inflammation. 5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. Further research is needed to fully explore its potential applications and optimize its synthesis method for research purposes.
Méthodes De Synthèse
5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid can be synthesized through a multistep process involving the reaction of 2-bromobenzo[b]thiophene with N-methyl-p-toluenesulfonamide, followed by the addition of chloroacetyl chloride and sodium hydroxide. The resulting intermediate is then subjected to a series of reactions to produce the final product, 5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid.
Propriétés
IUPAC Name |
5-[(4-chlorophenyl)sulfonyl-methylamino]-1-benzothiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4S2/c1-18(24(21,22)13-5-2-11(17)3-6-13)12-4-7-14-10(8-12)9-15(23-14)16(19)20/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVWWBPDTXNNEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC2=C(C=C1)SC(=C2)C(=O)O)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(4-Chlorophenyl)sulfonyl](methyl)amino}-1-benzothiophene-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide](/img/structure/B7713855.png)

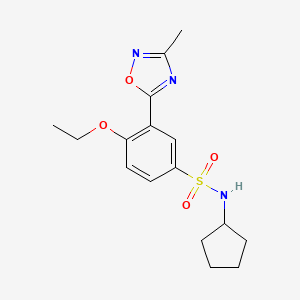
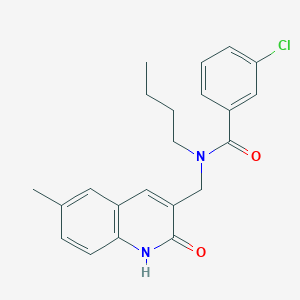
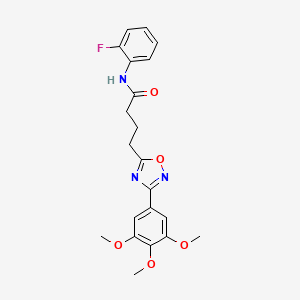
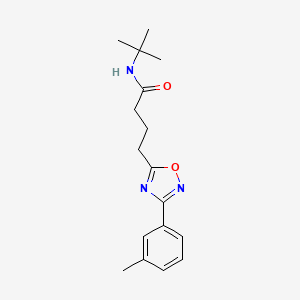
![3-(benzylsulfamoyl)-N-[(furan-2-yl)methyl]-4-methoxybenzamide](/img/structure/B7713881.png)
